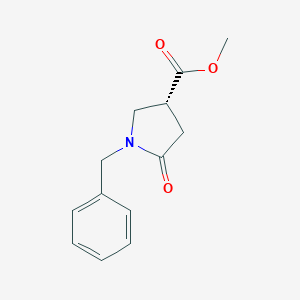

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

説明

The exact mass of the compound (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWSSDZHQOPJI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350779 | |

| Record name | Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428518-36-9 | |

| Record name | Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 428518-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a versatile chiral building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, comprehensive spectroscopic characterization, and key applications, with a focus on its role in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, identified by the CAS number 51523-00-3 , is a valuable chiral intermediate in organic synthesis.[1] Its structure incorporates a pyrrolidinone (or pyroglutamate) core, a benzyl protecting group on the nitrogen atom, and a methyl ester at the 3-position. This unique combination of functional groups and a defined stereocenter makes it a sought-after precursor for the synthesis of complex, biologically active molecules. The pyrrolidinone scaffold is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The benzyl group provides stability and allows for selective deprotection, while the methyl ester offers a handle for further chemical modifications. This guide will serve as a comprehensive resource, consolidating essential technical information for the proficient application of this compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its successful application in research and development.

Chemical Structure

Figure 1: Chemical Structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 51523-00-3 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [2] |

| Molecular Weight | 233.26 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. | Inferred from synthesis protocols |

Synthesis Protocol

The synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is typically achieved through a Michael addition of benzylamine to itaconic acid, followed by cyclization and esterification. The following protocol is a representative procedure adapted from literature methods for analogous compounds.[3][4]

Reaction Scheme

Figure 2: Synthetic workflow for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq) and water.

-

Slowly add benzylamine (1.1 eq) to the suspension with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Esterification to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

-

Suspend the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Note: For the synthesis of the specific (R)-enantiomer, a chiral resolution step or the use of a chiral starting material would be necessary. The described protocol will yield the racemic mixture. Chiral resolution can be performed on the carboxylic acid intermediate using a chiral amine.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of the synthesized compound. The following data are representative of the expected spectral features for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, based on analysis of structurally similar compounds.[4][5][6]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | s | 2H | Benzyl CH₂ |

| ~3.70 | s | 3H | Methyl ester (OCH₃) |

| ~3.40-3.60 | m | 1H | CH at position 3 |

| ~3.20-3.40 | m | 2H | CH₂ at position 2 |

| ~2.50-2.70 | m | 2H | CH₂ at position 4 |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (ester) |

| ~171 | C=O (amide) |

| ~136 | Quaternary aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~52 | OCH₃ |

| ~50 | N-CH₂ (benzyl) |

| ~45 | CH₂ at position 2 |

| ~36 | CH at position 3 |

| ~34 | CH₂ at position 4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1680 | Strong | C=O stretching (amide) |

| ~1450, ~1495 | Medium | C=C stretching (aromatic) |

| ~1200 | Strong | C-O stretching (ester) |

Mass Spectrometry

| Ion | m/z |

| [M+H]⁺ | 234.1 |

| [M+Na]⁺ | 256.1 |

Applications in Research and Development

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate serves as a critical intermediate in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Bioactive Molecules

The pyrrolidinone core is a key pharmacophore in many drug candidates. This compound's defined stereochemistry and versatile functional groups allow for its elaboration into complex molecular architectures. A notable application is in the synthesis of novel antibiotics, including β-lactams, where the pyrrolidinone ring serves as a crucial precursor.[1] It is also utilized in the development of central nervous system (CNS) active agents and enzyme inhibitors.[1]

Chiral Pool Synthesis

As a chiral building block, it provides a stereochemically defined starting point for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science. Its structure allows for polymerization under specific conditions, leading to the investigation of its use as a monomer for the production of high-performance polymers with tailored properties.[1]

Figure 3: Key application areas of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a cornerstone chiral building block for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of complex and biologically significant molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, characteristic spectroscopic data, and key applications. By leveraging the information contained within this document, researchers can confidently and efficiently incorporate this valuable compound into their synthetic strategies, accelerating the pace of innovation in chemical and pharmaceutical sciences.

References

-

Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网. Available at: [Link]

-

Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - ResearchGate. Available at: [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Abdel-Wahab-Mohamed/2b27a3f80f9e9d6b5e0c9f1f1d1e4c3d8a4e3e2c]([Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]

-

METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)- - gsrs. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

-

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC - NIH. Available at: [Link]

- Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. Available at: [Link]

-

View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

-

Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Available at: [Link]

-

Supporting Information - ScienceOpen. Available at: [Link]

Sources

- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Introduction

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the pyrrolidone ring system, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for a wide array of complex molecular architectures. Its key structural features—a stereodefined center at the C3 position, a benzyl protecting group on the nitrogen atom, and a methyl ester functionality—make it a valuable precursor for synthesizing bioactive molecules, including potential enzyme inhibitors and central nervous system (CNS) targeting agents.[1]

The precise three-dimensional arrangement of its atoms, dictated by the (R)-configuration, is paramount to its utility. This configuration critically influences the compound's interaction with other chiral molecules, particularly biological targets like enzymes and receptors. Therefore, a thorough understanding and accurate characterization of its physical properties are not merely academic exercises; they are essential for ensuring the stereochemical integrity of the compound and for the successful development of novel therapeutics. This guide provides a detailed examination of the key physical properties of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, outlines the experimental protocols for their determination, and discusses the scientific rationale behind these procedures.

Molecular Structure and Identifiers

A clear definition of the molecule's structure and its associated identifiers is the foundation of any rigorous scientific investigation.

-

IUPAC Name: methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate

-

Molecular Formula: C₁₃H₁₅NO₃

-

Canonical SMILES: COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 (Note: This SMILES string does not define stereochemistry. The (R)-isomer is specified by the IUPAC name).

-

InChIKey: FPJQSGNPXDLFTM-LLVKDONJSA-N (for the (R)-isomer)[2]

Caption: 2D structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure, including its stereochemistry. These properties are critical for purification, formulation, and quality control.

| Property | Value / Description | Significance & Rationale |

| Appearance | Colorless to pale yellow oil or low-melting solid. | The physical state at room temperature is crucial for handling, storage, and choosing appropriate purification techniques like distillation or recrystallization. |

| Molecular Weight | 233.26 g/mol | A fundamental property calculated from the molecular formula, used in all stoichiometric calculations for synthesis and analysis.[2][3] |

| Melting Point | Not experimentally determined in available literature. | A sharp melting point is a key indicator of purity for a crystalline solid. For an enantiomerically pure substance, it should be distinct from the melting point of the racemic mixture. |

| Boiling Point | Not experimentally determined in available literature. | Important for purification by distillation, though high vacuum is often required for molecules of this size to prevent decomposition. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Chloroform) and poorly soluble in water. | Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification. The polar lactam and ester groups balanced by nonpolar benzyl and hydrocarbon portions support this predicted profile. |

| Optical Rotation, [α] | Specific value not reported in available literature. As the (R)-enantiomer, it will rotate plane-polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)). | This is the most critical physical property for confirming the identity and enantiomeric purity of this specific stereoisomer. The magnitude and sign of rotation are unique characteristics.[5] |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | This computed value helps predict membrane permeability and is a useful parameter in drug design for assessing oral bioavailability.[1][3] |

Spectroscopic Data Profile

Spectroscopic techniques provide a fingerprint of the molecular structure, confirming the connectivity and chemical environment of atoms.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring on the benzyl group.

-

~4.5 ppm (singlet or AB quartet, 2H): Methylene protons (CH₂) of the benzyl group.

-

~3.7 ppm (singlet, 3H): Methyl protons (CH₃) of the ester group.

-

~2.5-3.9 ppm (multiplets, 5H): Protons on the pyrrolidone ring (CH₂ and CH groups). These signals will likely be complex due to diastereotopicity and spin-spin coupling.[6]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for each unique carbon atom.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using validated experimental methods. The following protocols describe self-validating systems for characterizing (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Protocol 1: Determination of Specific Optical Rotation

Causality: Optical rotation is a direct consequence of a molecule's chirality. Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. Measuring the specific rotation is the definitive method to confirm the stereochemical identity of the sample and to quantify its enantiomeric excess (e.e.).

Caption: Workflow for the determination of specific optical rotation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 100-200 mg of the compound (m) and dissolve it in a high-purity spectroscopic grade solvent (e.g., chloroform, methanol) in a 10 mL volumetric flask. Ensure the solution is clear and free of suspended particles. Record the concentration (c) in g/mL.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Fill a clean polarimeter cell of known path length (l, typically 1 dm) with the pure solvent. Place the cell in the instrument and zero the reading. This step corrects for any background rotation from the solvent or the cell.

-

Measurement: Empty the solvent from the cell, rinse it with a small amount of the prepared sample solution, and then fill it completely, ensuring no air bubbles are present. Place the sample cell back into the polarimeter.

-

Data Acquisition: Record the observed angle of rotation (α). Take at least three to five independent readings and calculate the average to minimize random error.

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l) Where:

-

[α] is the specific rotation.

-

T is the temperature in °C (e.g., 20°C).

-

λ is the wavelength of light (e.g., D-line).

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

-

Reporting: Report the result including the sign, temperature, and wavelength, for example: [α]²⁰D = -X.X° (c = 1.0, CHCl₃).

Protocol 2: NMR Spectroscopic Analysis

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. It is the gold standard for structural elucidation in organic chemistry.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 5-second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Longer acquisition times (e.g., 1024 scans or more) are typically necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm that the spectrum is consistent with the proposed structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, data from structurally related compounds suggest that standard laboratory precautions should be observed.[7]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance. In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms develop.[8]

Conclusion

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a stereochemically defined building block with significant potential in synthetic and medicinal chemistry. Its physical properties, particularly its optical rotation, are not just descriptors but are critical parameters for identity and quality assessment. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to confidently handle, characterize, and utilize this compound in their work. Rigorous adherence to these analytical methods ensures the integrity of the chiral center, which is fundamental to its function in the synthesis of new chemical entities.

References

-

Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) - 960化工网. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

-

Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

-

METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)- - gsrs. Available at: [Link]

-

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 - PubChem. Available at: [Link]

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem. Available at: [Link]

-

Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - ResearchGate. Available at: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]

-

Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. Available at: [Link]

- US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.

-

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione - MDPI. Available at: [Link]

-

Safety data sheet - Carl ROTH. Available at: [Link]

-

Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC - NIH. Available at: [Link]

-

Benzyl (3R,4S)-3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate | Pharmaffiliates. Available at: [Link]

-

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3) - PubChemLite. Available at: [Link]

Sources

- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | C13H15NO3 | CID 10998904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cas 51535-00-3|| where to buy methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate [english.chemenu.com]

- 5. amherst.edu [amherst.edu]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: Synthesis, Characterization, and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of neurodegenerative diseases presents a formidable challenge to modern medicine. The quest for novel therapeutic agents that can mitigate neuronal damage and restore function is a paramount objective in drug discovery. Within this landscape, the 5-oxopyrrolidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific chiral derivative, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a molecule of significant interest for its potential applications in the design of central nervous system (CNS)-targeting agents.[1] As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a narrative grounded in the principles of synthetic chemistry, structural elucidation, and pharmacology, offering insights into the causality behind experimental choices and the rationale for its exploration as a neuroprotective agent.

Introduction to the 5-Oxopyrrolidine Core and the Significance of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

The 5-oxopyrrolidine ring, also known as the pyroglutamate moiety, is a five-membered lactam that is a constituent of various natural products and pharmaceuticals. This heterocyclic system is valued for its conformational rigidity and its capacity to present substituents in a well-defined spatial orientation, making it an attractive scaffold for interacting with biological targets.[2]

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate distinguishes itself through a combination of key structural features:

-

The (R)-Stereocenter: The specific stereochemistry at the 3-position is crucial for its biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

-

The N-Benzyl Group: The benzyl group serves as a lipophilic moiety that can enhance blood-brain barrier permeability, a critical attribute for CNS-active compounds. It also provides steric bulk, which can influence binding to target proteins.

-

The Methyl Ester: This functional group offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. It can also influence the compound's pharmacokinetic properties.

This unique combination of features makes (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate a valuable intermediate in the synthesis of more complex molecules, particularly those designed to modulate neuronal function and protect against excitotoxic insults.[1]

Enantioselective Synthesis: A Rational Approach from D-Glutamic Acid

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. For (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a logical and efficient asymmetric synthesis can be devised starting from the readily available and inexpensive chiral pool starting material, D-glutamic acid. This approach ensures the desired (R)-configuration at the 3-position of the final product.

The proposed synthetic pathway involves three key transformations:

-

Cyclization to (R)-Pyroglutamic Acid: The initial step is the intramolecular cyclization of D-glutamic acid to form (R)-pyroglutamic acid. This is typically achieved by heating in water, which drives the condensation reaction to form the lactam ring.

-

N-Benzylation: The secondary amine of the pyroglutamic acid is then protected with a benzyl group. This reaction is crucial for introducing the lipophilic benzyl moiety and preventing unwanted side reactions in subsequent steps.

-

Methyl Esterification: The final step is the esterification of the carboxylic acid group to afford the target methyl ester.

Sources

The Strategic Synthesis and Application of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Complex Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of chiral building blocks is paramount. These molecules, often unassuming in their isolated state, are the foundational keystones upon which intricate and biologically active structures are built. (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a derivative of the pyroglutamic acid family, represents such a pivotal entity. Its rigid, stereodefined pyrrolidinone core, coupled with strategically placed functional handles, offers a versatile platform for the construction of novel chemical entities. This guide provides a comprehensive technical overview of this chiral synthon, from its fundamental properties and synthesis to its critical role in the development of innovative therapeutics. We will explore the causality behind its synthetic routes and delve into the applications that underscore its significance in medicinal chemistry.

Core Molecular Attributes of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral heterocyclic compound valued as a versatile intermediate in organic synthesis. The presence of a benzyl protecting group on the nitrogen and a methyl ester provides a stable yet readily modifiable scaffold for a variety of chemical transformations.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| CAS Number | 51523-00-3 (Racemate) | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General chemical knowledge |

| Chirality | Contains one stereocenter at the C3 position of the pyrrolidinone ring | Chemical structure |

Structural Elucidation: The Importance of Chirality

The defining feature of this molecule is the stereocenter at the 3-position of the pyrrolidone ring, which dictates the three-dimensional arrangement of the methyl carboxylate group. This specific (R)-configuration is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The benzyl group serves as a robust protecting group for the lactam nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions. The methyl ester provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Synthesis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: A Strategic Approach

The synthesis of enantiomerically pure (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a key consideration for its use in chiral drug synthesis. While various methods exist for the synthesis of the racemic compound, enantioselective routes are of primary interest. A common and efficient strategy involves the use of chiral starting materials, such as (R)-glutamic acid, to introduce the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule starts from the readily available and naturally occurring (R)-glutamic acid. This approach ensures the correct stereochemistry is established from the outset.

Sources

A Technical Guide to the Solubility of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Given the limited availability of specific public data for this compound, this document focuses on predicting solubility through structural analysis and provides a robust experimental framework for its empirical determination. This approach empowers researchers to generate reliable, in-house data crucial for process development, formulation, and scale-up.

Introduction: The Importance of a Chiral Building Block

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a key chiral intermediate in the synthesis of various pharmaceutically active compounds.[1] Its molecular structure features a protected nitrogen within a pyrrolidone ring and an ester functional group, making it a versatile precursor for creating more complex molecules.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and ensuring consistent product quality and yield.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2] An analysis of the molecular structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate allows for a reasoned prediction of its solubility behavior.

-

Polar Moieties: The molecule contains a lactam (a cyclic amide) and a methyl ester. These groups are polar and can act as hydrogen bond acceptors.

-

Nonpolar Moiety: The N-benzyl group is large and nonpolar (lipophilic), which increases the compound's affinity for less polar solvents.[3]

-

Overall Polarity: The presence of both polar functional groups and a significant nonpolar substituent suggests the molecule has an intermediate overall polarity.

Based on this structure, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | High | These solvents have strong dipoles that can interact effectively with the lactam and ester groups. The parent compound N-Methyl-2-pyrrolidone is miscible with most common organic solvents.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Medium | These solvents have moderate polarity and can solvate both the polar and nonpolar regions of the molecule. Synthetic procedures for similar compounds often use DCM.[5] |

| Esters | Ethyl Acetate | Medium | Ethyl acetate can engage in dipole-dipole interactions and is a common solvent for extraction and purification of this class of compounds.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium to Low | THF is more polar and will likely be a better solvent than the less polar diethyl ether. |

| Alcohols | Methanol, Ethanol | Medium | These polar protic solvents can act as hydrogen bond donors and acceptors. However, the bulky benzyl group may limit high solubility. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Insoluble | These nonpolar solvents will not effectively solvate the polar lactam and ester functionalities. The aromatic nature of toluene might offer slightly better interaction with the benzyl group compared to alkanes. |

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP).[6] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The guiding principle is that substances with similar HSP values are likely to be miscible.[8]

Determining the precise HSP values for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate requires experimental testing.[9] This involves assessing its solubility in a range of well-characterized solvents and using software to calculate the HSP sphere that best fits the "good" solvents.[9] This empirical method provides a powerful predictive tool for identifying optimal solvent systems and blends for various applications.[10]

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[11][12] This protocol ensures that the measurement reflects the true thermodynamic limit of solubility under controlled conditions.[13]

Materials and Equipment

-

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (solute), purity >98%

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatic agitator (orbital shaker or thermomixer) capable of maintaining 25 ± 0.5 °C[12][14]

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Self-Validating Experimental Workflow

A self-validating protocol involves approaching equilibrium from two directions: undersaturation (dissolution) and supersaturation (precipitation). Agreement between the two measurements provides high confidence in the final solubility value.[11]

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid solute to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.[15]

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vials in a thermostatic agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[16] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[12]

-

Phase Separation: Once agitation is complete, allow the vials to rest at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any undissolved microparticles.[11]

-

Analysis: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[17][18]

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Conclusion

While specific published solubility data for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is scarce, a robust understanding of its solubility can be achieved through a combination of structural analysis and systematic experimental measurement. The compound is predicted to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in esters and alcohols, and low solubility in nonpolar hydrocarbons. For process development and formulation, it is imperative that these predictions are confirmed using a reliable experimental method, such as the isothermal shake-flask protocol detailed in this guide. Adherence to these good laboratory practices will yield accurate and reproducible data, enabling informed decisions in the development of pharmaceuticals.[19]

References

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification.

- Solubility of Organic Compounds. McMaster University.

- CAS 35840-91-6: 2-benzylpyrrolidine. CymitQuimica.

- EXPERIMENT 1 DETERMIN

- 1-Benzyl-2-pyrrolidinone 5291-77-0 wiki. Guidechem.

- In-vitro Thermodynamic Solubility. Protocols.io.

- Good laboratory practice of equilibrium solubility measurement.

- Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxyl

- HSP for Beginners. Hansen Solubility Parameters.

- Experimental set-up for phase equilibrium solubility determination by isothermal method.

- Hansen Solubility Parameters. Kinam Park.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.

- N-Methyl-2-pyrrolidone. Wikipedia.

- GOOD LABORATORY PRACTICE (GLP).

- Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto.

- Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.

- HANSEN SOLUBILITY PARAMETERS: A User's Handbook.

- <1236> Solubility Measurements. USP-NF.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Synthesis of a) N-Benzyl-2-pyrrolidone. PrepChem.com.

- Solubility Determin

- Hansen Solubility Parameters (HSP). Prof Steven Abbott.

Sources

- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. chem.ws [chem.ws]

- 3. CAS 35840-91-6: 2-benzylpyrrolidine | CymitQuimica [cymitquimica.com]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kinampark.com [kinampark.com]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. researchgate.net [researchgate.net]

- 10. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. proto.ufsc.br [proto.ufsc.br]

A Technical Guide to the Spectral Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, a chiral heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug discovery. Its rigid pyrrolidone core, substituted with a benzyl group and a methyl ester, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers an in-depth analysis of the spectral data of this compound, providing researchers with the foundational knowledge required for its unambiguous identification, characterization, and utilization in complex synthetic pathways. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and practical laboratory experience, ensuring both scientific rigor and real-world applicability.

Molecular Structure and Physicochemical Properties

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate possesses a well-defined three-dimensional structure that is crucial for its interaction with biological targets. The pyrrolidinone ring serves as a key building block in the synthesis of various pharmaceutical agents.[1]

Molecular Formula: C₁₃H₁₅NO₃

Molecular Weight: 233.26 g/mol

Exact Mass: 233.105193 g/mol

Below is a diagram illustrating the molecular structure of the compound.

Caption: Molecular structure of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate are presented below. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.25-7.40 | Multiplet | - |

| Benzyl-CH₂ | 4.50 | Singlet | - |

| Pyrrolidine-CH (C3) | 3.30-3.40 | Multiplet | - |

| Pyrrolidine-CH₂ (C4) | 2.50-2.70 | Multiplet | - |

| Pyrrolidine-CH₂ (C2) | 3.50-3.60 | Multiplet | - |

| Methyl-H | 3.70 | Singlet | - |

Interpretation and Rationale:

-

Aromatic Protons (7.25-7.40 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a multiplet due to complex spin-spin coupling.

-

Benzyl CH₂ (4.50 ppm): The two benzylic protons are diastereotopic due to the chiral center at C3. However, they often appear as a singlet in achiral solvents if the chemical shift difference is small. In some cases, they may appear as a pair of doublets (an AB quartet).

-

Pyrrolidine Protons (2.50-3.60 ppm): The protons on the pyrrolidone ring (at C2, C3, and C4) will exhibit complex splitting patterns (multiplets) due to geminal and vicinal couplings. The proton at C3, being adjacent to the chiral center and the ester group, will likely have a distinct chemical shift.

-

Methyl Protons (3.70 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, being chemically equivalent and shielded.

The following diagram illustrates the workflow for a typical NMR experiment.

Caption: A generalized workflow for acquiring an NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. The predicted chemical shifts for each carbon atom are summarized below.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Amide) | 175 |

| C=O (Ester) | 172 |

| Aromatic-C (Quaternary) | 136 |

| Aromatic-CH | 127-129 |

| Benzyl-CH₂ | 46 |

| Pyrrolidine-CH (C3) | 40 |

| Pyrrolidine-CH₂ (C4) | 35 |

| Pyrrolidine-CH₂ (C2) | 50 |

| Methyl-C | 52 |

Interpretation and Rationale:

-

Carbonyl Carbons (172 and 175 ppm): The two carbonyl carbons of the amide and ester functional groups are expected to be the most deshielded carbons, appearing at the downfield end of the spectrum.

-

Aromatic Carbons (127-136 ppm): The six carbons of the benzene ring will resonate in the aromatic region. The quaternary carbon (attached to the benzyl CH₂) will have a different chemical shift from the five CH carbons.

-

Aliphatic Carbons (35-52 ppm): The carbons of the pyrrolidine ring, the benzylic methylene group, and the methyl ester will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by their proximity to electronegative atoms (nitrogen and oxygen).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1680-1700 | Strong |

| C=O (Ester) | 1730-1750 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C-N Stretch | 1180-1360 | Medium |

| C-O Stretch | 1000-1300 | Strong |

Interpretation and Rationale:

-

Carbonyl Absorptions: The presence of two strong absorption bands in the region of 1680-1750 cm⁻¹ is a key indicator of the two carbonyl groups (amide and ester). The amide C=O stretch typically appears at a lower wavenumber than the ester C=O stretch due to resonance.

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to aliphatic C-H stretching.

-

C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) will contain characteristic stretching vibrations for the C-N and C-O single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 233, corresponding to the molecular weight of the compound.

-

Major Fragments: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 202, and the cleavage of the benzyl group (-CH₂Ph), resulting in a prominent peak at m/z = 91 (the tropylium ion). Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃), giving a fragment at m/z = 174.

The following diagram illustrates the general principle of a mass spectrometry experiment.

Caption: A simplified workflow of a mass spectrometry experiment.

Experimental Protocols

The successful synthesis and purification of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate are prerequisites for obtaining high-quality spectral data. While a specific protocol for the (R)-enantiomer is not detailed in the readily available literature, a general synthetic approach can be inferred from the synthesis of similar pyrrolidinone derivatives. A plausible synthetic route involves the Michael addition of a benzylamine to a suitable methyl ester of an itaconic acid derivative, followed by cyclization.

General Synthetic Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials (e.g., a derivative of itaconic acid and benzylamine) in an appropriate solvent (e.g., methanol, ethanol, or toluene).

-

Reaction Conditions: The reaction may be carried out at room temperature or require heating under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Conclusion

The comprehensive spectral analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate provides a robust framework for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a detailed picture of its molecular structure. This guide, by integrating predicted spectral data with the underlying principles of each analytical technique, empowers researchers in drug development to confidently utilize this important chiral building block in their synthetic endeavors.

References

-

Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o957. [Link]

-

960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]

Sources

Title: A Practical Guide to the ¹H NMR Spectroscopic Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral molecule (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Designed for researchers and professionals in drug development and chemical synthesis, this document details the structural features of the molecule, provides a first-principles prediction of its ¹H NMR spectrum, and outlines a robust experimental protocol for data acquisition. The guide emphasizes the causal relationships between molecular structure and spectral appearance, with a particular focus on complex splitting patterns and the concept of diastereotopicity, which are critical for the correct structural elucidation of this compound.

Introduction: The Role of NMR in Characterizing Chiral Building Blocks

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a valuable chiral intermediate in organic synthesis, often serving as a precursor for bioactive molecules and pharmaceutical agents.[1] Its structure combines a rigid pyrrolidinone (pyroglutamate) core, a chiral center at the C3 position, and a flexible benzyl group. For chemists working with such molecules, unambiguous structural verification and purity assessment are paramount.

¹H NMR spectroscopy is the primary analytical tool for this purpose. It provides precise information about the electronic environment of every proton in the molecule, allowing for confirmation of its constitution, configuration, and conformational properties. This guide serves as a practical reference for interpreting the often complex and nuanced ¹H NMR spectrum of this specific molecule.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first deconstruct the molecule into its constituent proton environments. The structure contains a total of 15 protons, which can be categorized into 8 distinct sets based on their chemical and magnetic equivalence.

The presence of a stereocenter at C3 renders the molecule chiral. A critical consequence of this chirality is that the two protons of any CH₂ group are chemically non-equivalent, a phenomenon known as diastereotopicity.[2][3] This is because replacing one proton with a different group would create a diastereomer relative to replacing the other. As diastereomers have different physical properties, these protons reside in distinct chemical environments and will, therefore, have different chemical shifts and couple to each other. This effect is expected for both the benzylic methylene protons (H-e, H-f) and the C4 methylene protons (H-c, H-d).[4]

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectrum: A First-Principles Analysis

The following table summarizes the predicted ¹H NMR data for the target molecule, assuming data acquisition in deuterated chloroform (CDCl₃) at room temperature. The chemical shift (δ) is referenced to tetramethylsilane (TMS) at 0.00 ppm.[5]

| Proton Label | Description | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Splitting |

| H-h | Aromatic | 5H | 7.20 - 7.40 | Multiplet (m) | Protons on the phenyl ring are in a standard aromatic region. They are deshielded by the ring current effect. The signals for the ortho, meta, and para protons will likely overlap to form a complex multiplet.[6] |

| H-e, H-f | Benzylic (diastereotopic) | 2H | 4.40 - 5.10 | Two Doublets (ABq) | These two protons are diastereotopic and thus chemically non-equivalent.[4][7] They will appear as two distinct signals, each split into a doublet by the other (geminal coupling, ²J). The large chemical shift is due to their position adjacent to both the phenyl ring and the electron-withdrawing nitrogen atom.[8] |

| H-g | Methyl Ester | 3H | ~3.75 | Singlet (s) | This is a classic methyl ester singlet. The protons are deshielded by the adjacent oxygen atom, placing the signal around 3.7-3.8 ppm. There are no adjacent protons, so it does not split. |

| H-b | Pyrrolidinone N-CH₂ | 2H | 3.60 - 3.90 | Multiplet (m) | These protons are part of the N-CH₂-CH system. Their chemical shift is influenced by the adjacent nitrogen atom. They are coupled to the C3 proton (H-a), and will likely appear as a complex multiplet. A similar structure shows this group in the 3.76–3.93 ppm range.[9] |

| H-a | Pyrrolidinone C3-H | 1H | 3.30 - 3.50 | Multiplet (m) | This methine proton is alpha to the ester carbonyl and is coupled to four other protons: the two C2 protons (H-b) and the two diastereotopic C4 protons (H-c, H-d). This will result in a complex multiplet, likely a doublet of triplets or similar higher-order pattern.[10] |

| H-c, H-d | Pyrrolidinone C4-H₂ (diastereotopic) | 2H | 2.50 - 2.80 | Two Multiplets | These protons are diastereotopic and alpha to the lactam carbonyl. They are deshielded by the C=O group.[9] They couple with each other (geminally) and with the C3 proton (H-a, vicinally). This results in two separate, complex multiplets. |

Experimental Protocol for High-Quality Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-resolution ¹H NMR spectra. The following workflow is recommended for this class of small molecules.

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.[11]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.[12]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton plug in the pipette.[13] The final sample height should be ~50 mm.[13]

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift during the experiment.[12]

-

Shimming: This automated or manual process adjusts the homogeneity of the magnetic field (B₀) across the sample volume to achieve narrow, symmetrical peak shapes.[13]

-

Tuning and Matching: The probe is tuned to the correct frequency for ¹H nuclei and matched to the instrument's electronics to ensure maximum signal-to-noise.

-

Acquisition: A standard one-pulse experiment (e.g., Bruker's 'zg30' pulse program) is typically sufficient. Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: The raw data, a Free Induction Decay (FID), is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is phased so that all peaks are in the positive, pure absorption mode.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

-

Referencing and Integration: The peak for the internal standard (TMS) is calibrated to 0.00 ppm. The relative areas under each distinct signal are then integrated to determine the proton count for each environment.

-

Conclusion

The ¹H NMR spectrum of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is rich with structural information. The key diagnostic features are the diastereotopic signals for the benzylic and C4-methylene protons, which manifest as distinct and complex multiplets. A thorough understanding of these features, combined with the analysis of chemical shifts and coupling patterns for the remaining protons, allows for unequivocal confirmation of the molecule's identity and stereochemical integrity. The protocols outlined in this guide provide a reliable framework for obtaining high-quality, interpretable data for this important class of synthetic intermediates.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]

-

Global Substance Registration System (GSRS). (n.d.). METHYL 1-BENZYL-5-OXOPYRROLIDINE-2-CARBOXYLATE, (R)-. Retrieved from: [Link]

-

Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from: [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from: [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from: [Link]

-

ResearchGate. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

-

MDPI. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from: [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from: [Link]

-

960化工网. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from: [Link]

-

YouTube. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). Retrieved from: [Link]

-

National Center for Biotechnology Information. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

-

ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from: [Link]

-

Khan Academy. (n.d.). Complex splitting. Retrieved from: [Link]

-

Reddit. (2018, May 21). diastereotopic protons on NMR. Retrieved from: [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from: [Link]

-

ACG Publications. (2023, January 1). Synthesis and structure analysis of methyl 1-benzyl-5-(phenylamino)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from: [Link]

-

JoVE. (2024, April 4). ¹H NMR: Complex Splitting. Retrieved from: [Link]

-

PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from: [Link]

-

Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from: [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance chemical shift re-referencing. Retrieved from: [Link]

-

MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Retrieved from: [Link]

-

Pharmaffiliates. (n.d.). Benzyl (3R,4S)-3-(2-chloroacetyl)-4-ethylpyrrolidine-1-carboxylate. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Retrieved from: [Link]

Sources

- 1. 51523-00-3(Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. publish.uwo.ca [publish.uwo.ca]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Abstract

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure makes it a valuable intermediate for synthesizing complex molecular targets. Unambiguous structural verification is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a definitive tool for this purpose. This in-depth guide provides a comprehensive analysis of the ¹³C NMR spectrum of the title compound. As a publicly available experimental spectrum is not readily accessible, this document outlines a robust, theory-backed prediction of the ¹³C chemical shifts. It further details a validated experimental protocol for acquiring high-quality ¹³C and DEPT spectra, ensuring researchers can confidently verify the structure and purity of their material. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Molecular Structure and Carbon Environment Analysis

To interpret the ¹³C NMR spectrum, a systematic analysis of the molecule's electronic environment is essential. The structure contains 13 unique carbon atoms distributed across distinct functional groups: an N-benzyl group, a pyrrolidinone (lactam) ring, and a methyl ester. Each carbon's chemical shift is dictated by its hybridization, proximity to electronegative atoms (oxygen and nitrogen), and the anisotropic effects of the aromatic ring and carbonyl groups.

The structure below is numbered to facilitate unambiguous spectral assignment.

Caption: Numbered structure of the title compound.

Predicted ¹³C NMR Spectrum and Signal Assignment

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The following table summarizes the predicted chemical shifts for (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in a standard solvent like deuterochloroform (CDCl₃). The predictions are based on established chemical shift ranges for similar functional groups and substituent effects.[1][2][3]

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon No. | Carbon Type | Predicted δ (ppm) | Rationale & Influencing Factors |

| C5 | Lactam C=O | 174 - 177 | Quaternary carbon, deshielded by adjacent nitrogen and double-bonded oxygen.[1] |

| C6 | Ester C=O | 170 - 173 | Quaternary carbon, slightly less deshielded than the lactam carbonyl.[1][4] |

| C9 | Aromatic C-ipso | 135 - 138 | Quaternary aromatic carbon attached to nitrogen; exhibits a moderate downfield shift. |

| C11, C12, C13 | Aromatic C-m, p | 128 - 130 | Protonated aromatic carbons, typically found in this region. Due to free rotation, meta carbons (C11, C13) are equivalent. |

| C10, C10' | Aromatic C-o | 127 - 129 | Protonated aromatic carbons. Ortho carbons are typically found in this range and are equivalent. |

| C2 | N-CH₂ (ring) | 54 - 57 | Methylene carbon deshielded by both the adjacent nitrogen (C-N bond) and the lactam carbonyl. |

| C7 | Methoxy (-OCH₃) | 51 - 54 | Methyl carbon attached to the electronegative ester oxygen. |

| C8 | Benzylic (N-CH₂) | 46 - 49 | Methylene carbon strongly deshielded by the adjacent nitrogen atom.[2] |

| C3 | CH (ring) | 38 - 42 | Methine carbon, deshielded by the attached ester group. |

| C4 | CH₂ (ring) | 28 - 32 | Aliphatic methylene carbon, least deshielded carbon in the pyrrolidine ring. |

Detailed Rationale for Predictions:

-

Carbonyl Carbons (C5, C6): Carbonyl carbons are the most deshielded, appearing furthest downfield (170-185 ppm).[1] The lactam carbonyl (C5) is predicted to be slightly more downfield than the ester carbonyl (C6) due to the resonance effect of the nitrogen atom within the five-membered ring.

-

Aromatic Carbons (C9-C13): Aromatic carbons typically resonate between 125-150 ppm.[1] The ipso-carbon (C9), being non-protonated and directly attached to the nitrogen, will be the most downfield of the aromatic signals. The ortho-, meta-, and para-carbons will have similar chemical shifts, often appearing as a cluster of signals.

-

Carbons Adjacent to Heteroatoms (C2, C7, C8): Carbons directly bonded to electronegative atoms like oxygen or nitrogen are deshielded and shifted downfield.[1] The benzylic carbon (C8) and the ring carbon C2 are both adjacent to the nitrogen, placing them in the 46-57 ppm range. The methoxy carbon (C7) is deshielded by the ester oxygen, appearing around 51-54 ppm.[2]

-

Aliphatic Ring Carbons (C3, C4): The remaining sp³ hybridized carbons of the pyrrolidine ring appear at higher field strengths. The methine carbon C3 is deshielded by the electron-withdrawing ester group. C4 is a standard aliphatic methylene group and is expected to be the most shielded (most upfield) carbon in the ring structure.

Experimental Protocol for Spectrum Acquisition

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following steps provide a self-validating methodology for the characterization of the title compound.

Sample Preparation

-

Mass Measurement: Accurately weigh 20-30 mg of the dried compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-